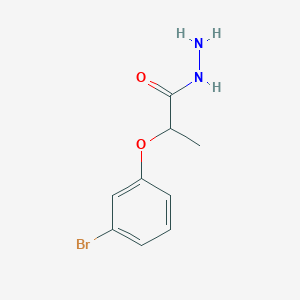

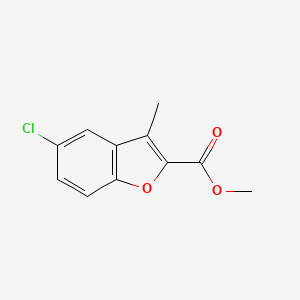

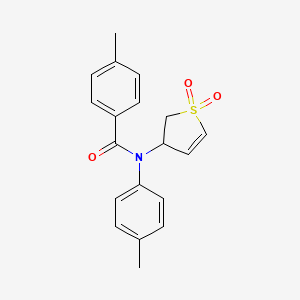

1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound with potential therapeutic effects. It belongs to the class of urea derivatives and has been studied for its potential use in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Radical Cyclizations and Polycyclic Imines Formation

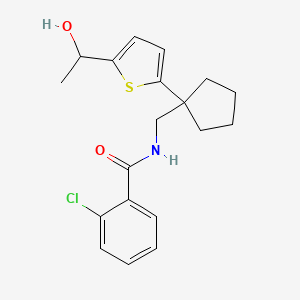

Radical cyclization of cyclic ene sulfonamides, including compounds structurally related to 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, leads to the formation of stable bicyclic and tricyclic aldimines and ketimines. These reactions yield fused and spirocyclic imines across various ring sizes, facilitated by the elimination process of an α-sulfonamidoyl radical, resulting in the generation of highly stable imines under mild conditions (Zhang et al., 2013).

Enantioselective Synthesis of Tetrahydroisoquinolines

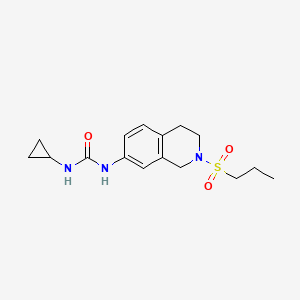

A chiral sulfinamido urea catalyst is utilized in the Povarov reaction for synthesizing enantiomerically enriched, chiral tetrahydroisoquinolines. This method demonstrates the significance of [4+2] cycloadditions in creating complex organic frameworks that are pivotal in both natural and synthetic biologically active compounds, highlighting a creative approach to accessing tetrahydroisoquinoline products in a highly enantio-enriched form (Xu et al., 2014).

Synthesis of Tetrahydroquinazolinones

An innovative methodology for synthesizing variously substituted tetrahydroquinazolinones via Diels-Alder reactions showcases a unique pathway involving Michael addition and subsequent cyclization processes. This synthesis route emphasizes the versatile application of cyclopropyl intermediates in constructing complex quinazolinone frameworks, offering a base for further exploration in pharmaceutical and material sciences (Dalai et al., 2006).

Cascade Synthesis of Cyclopropane-Fused Tetrahydroquinolines

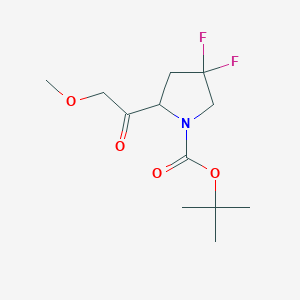

A novel and efficient method describes the cascade synthesis of cyclopropane-fused tetrahydroquinolines through a sequential [4+2]/[2+1] annulation reaction. This method stands out for its high efficiency, operational simplicity, and the ability to introduce significant molecular complexity without the need for transition metals, showcasing a strategic approach to constructing densely functionalized cyclic compounds (Wang et al., 2020).

Facile Synthesis of Pyrimidoquinoline Derivatives

A facile synthetic route for pyrimidoquinoline derivatives is highlighted, showcasing the reactivity of tetrahydroquinoline intermediates towards various reagents. This synthesis not only enriches the chemical diversity of quinoline derivatives but also sheds light on their potential biological activities, offering a foundation for developing new therapeutic agents (Elkholy & Morsy, 2006).

Propiedades

IUPAC Name |

1-cyclopropyl-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)19-8-7-12-3-4-15(10-13(12)11-19)18-16(20)17-14-5-6-14/h3-4,10,14H,2,5-9,11H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBBWBKNOSBEDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)

![4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2386943.png)

![3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2386947.png)

![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)

![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)